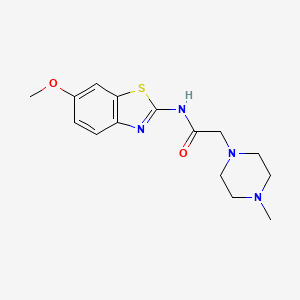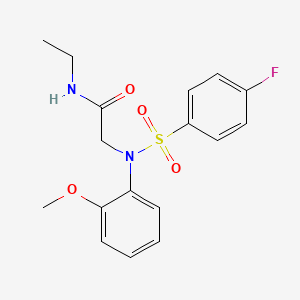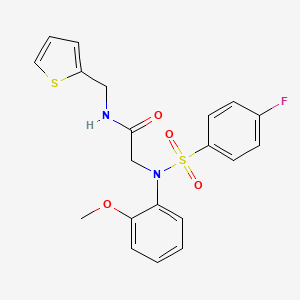
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase, tau protein, and beta-catenin. Inhibition of GSK-3 activity by 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide leads to the activation of downstream signaling pathways, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide are diverse and depend on the specific signaling pathways that are affected by GSK-3 inhibition. Some of the effects that have been observed in various studies include:
- Increased insulin sensitivity and glucose uptake in skeletal muscle cells
- Reduced amyloid-beta production and tau phosphorylation in Alzheimer's disease models
- Inhibition of cancer cell proliferation and induction of apoptosis
- Promotion of neural stem cell proliferation and differentiation
実験室実験の利点と制限
One of the main advantages of using 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide in lab experiments is its potency and specificity for GSK-3 inhibition. This compound has been found to be more potent than other GSK-3 inhibitors such as lithium and has a higher selectivity for GSK-3 over other kinases. However, one of the limitations of using this compound is its solubility, which can be a challenge in some experimental settings.
将来の方向性
There are numerous future directions for the study of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide. Some of the potential areas of research include:
- Further investigation of the specific signaling pathways that are affected by GSK-3 inhibition and their downstream effects
- Development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound
- Exploration of the potential therapeutic applications of this compound in various diseases, including diabetes, Alzheimer's disease, and cancer
- Investigation of the potential side effects and toxicity of this compound in preclinical and clinical settings
In conclusion, 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a promising compound that has the potential to be used in various therapeutic applications. Its potency and specificity for GSK-3 inhibition make it an attractive target for further research, and its diverse biochemical and physiological effects make it a versatile tool for studying various signaling pathways. Further research is needed to fully understand the potential of this compound and its limitations.
合成法
The synthesis of 7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide involves the reaction of 7-chloro-1,3-benzodioxole-5-carboxylic acid with pyridine-4-amine in the presence of a coupling agent. The reaction takes place under mild conditions in the presence of a base and produces the desired compound in good yield.
科学的研究の応用
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various signaling pathways. GSK-3 is involved in the regulation of glucose metabolism, cell proliferation, and differentiation, and its dysregulation has been implicated in various diseases such as diabetes, Alzheimer's disease, and cancer.
特性
IUPAC Name |
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-5-8(6-11-12(10)19-7-18-11)13(17)16-9-1-3-15-4-2-9/h1-6H,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWUQPKSRFMYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(=O)NC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7536817.png)

![N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide](/img/structure/B7536829.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)
![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)


![2,4-dichloro-5-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7536880.png)

![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)